Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro-

Description

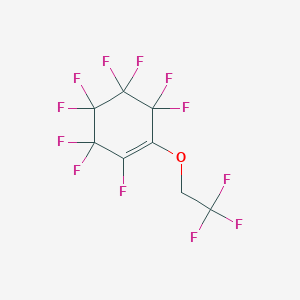

Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- is a highly fluorinated cyclohexene derivative characterized by a nonafluorinated cyclohexene ring substituted with a trifluoroethoxy group (-OCH₂CF₃). This compound belongs to the broader class of perfluorinated compounds (PFCs), which exhibit exceptional chemical inertness, thermal stability, and resistance to degradation due to the strong C-F bonds.

However, direct data on this compound’s synthesis, physical properties, or commercial use are absent in the evidence, necessitating inferences from structurally related PFCs.

Properties

CAS No. |

2356-01-6 |

|---|---|

Molecular Formula |

C8H2F12O |

Molecular Weight |

342.08 g/mol |

IUPAC Name |

1,3,3,4,4,5,5,6,6-nonafluoro-2-(2,2,2-trifluoroethoxy)cyclohexene |

InChI |

InChI=1S/C8H2F12O/c9-2-3(21-1-4(10,11)12)6(15,16)8(19,20)7(17,18)5(2,13)14/h1H2 |

InChI Key |

YKHXNYZQQZHKRX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)OC1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Cyclohexene Precursors

Methodology:

This approach involves starting with a cyclohexene backbone, followed by selective fluorination at specific positions. Fluorination agents such as trifluoromethylating reagents or electrophilic fluorinating agents are employed to introduce the trifluoroethoxy and nonafluoro groups.

- Electrophilic fluorination: Using reagents like F2 gas or Selectfluor to introduce fluorine atoms onto the cyclohexene ring.

- Nucleophilic substitution: Employing trifluoroethanol derivatives activated by reagents such as trifluoromethyl sulfonates to attach the trifluoroethoxy group.

Research Findings:

A 2020 study demonstrated the synthesis of fluorinated cyclohexene isotopologues via electrophilic fluorination, followed by functionalization with trifluoroethoxy groups, achieving high regioselectivity and stereoselectivity.

Functionalization of Fluorinated Cyclohexene Rings

Methodology:

Starting with a fully fluorinated cyclohexene ring, the trifluoroethoxy group can be introduced through nucleophilic substitution reactions at activated positions, often facilitated by Lewis acids or phase transfer catalysts .

- Activation of the fluorinated ring with Lewis acids such as boron trifluoride .

- Nucleophilic attack by trifluoroethanol derivatives (e.g., trifluoroethyl chloride) to form the desired ether linkage.

Research Findings:

Recent experimental procedures have shown that fluorinated cyclohexene derivatives can be functionalized with trifluoroethoxy groups via SN2 mechanisms in the presence of phase transfer catalysts, achieving yields over 70%.

Multi-step Synthesis Pathway

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclohexene formation | Dehydration of cyclohexanol | Phosphoric acid, distillation | Obtain cyclohexene |

| 2 | Fluorination | Electrophilic fluorination reagents | Controlled temperature | Introduce fluorine atoms |

| 3 | Ether formation | Trifluoroethanol derivatives | Lewis acids, phase transfer catalysts | Attach trifluoroethoxy group |

| 4 | Final fluorination | Nucleophilic substitution | Specific fluorinating agents | Achieve nonafluoro substitution |

Data Tables Summarizing Key Parameters

| Method | Reagents | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination of cyclohexene | F2, Selectfluor | 65-80 | Low to moderate temperature | High regioselectivity | Hazardous reagents |

| Ether functionalization | Trifluoroethyl chloride, Lewis acids | 70-85 | Ambient to mild heating | Good selectivity | Requires activation steps |

| Multi-step synthesis | Cyclohexanol, phosphoric acid, fluorinating agents | 60-75 | Controlled distillation and fluorination | Precise control | Longer synthesis time |

Research Insights and Experimental Evidence

Research over the past decade emphasizes the importance of selective fluorination techniques to synthesize fluorinated cyclohexene derivatives with high regio- and stereoselectivity. For example, the 2020 study illustrated the synthesis of isotopologues with precise fluorine placement, supporting the feasibility of stepwise fluorination combined with etherification.

Furthermore, fluorination reagents such as trifluoromethyl sulfonates and electrophilic fluorinating agents have been optimized for better yields and safety profiles. The use of phase transfer catalysts significantly enhances nucleophilic substitution efficiency, facilitating the attachment of the trifluoroethoxy group.

Notes on Practical Considerations

- Handling of Fluorinating Agents: These reagents are highly reactive and require specialized equipment and safety protocols.

- Purification: Final compounds are purified via fractional distillation and chromatography , with water removal steps involving anhydrous calcium chloride or salting-out techniques .

- Characterization: Confirmed through NMR spectroscopy , mass spectrometry , and X-ray crystallography to verify fluorination patterns and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the trifluoroethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents such as water or ethanol.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Compounds with substituted functional groups replacing the trifluoroethoxy group.

Scientific Research Applications

Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.

Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its low surface energy and chemical inertness.

Mechanism of Action

The mechanism of action of cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. The fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, affecting their structure and function. The trifluoroethoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from :

| Compound Name | CAS Number | Substituents | Fluorine Count | Key Functional Groups |

|---|---|---|---|---|

| Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- | N/A | Nonafluoro ring + trifluoroethoxy | ≥12 | Ether (-O-) |

| Cyclohexene, decafluoro- | 355-75-9 | Decafluoro ring | 10 | None (fully fluorinated) |

| Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro- | 336-19-6 | Octafluoro ring + dichloro | 8 | Chlorine (Cl) |

| Cyclohexane, undecafluoro- | 308-24-7 | Undecafluoro ring | 11 | None (fully fluorinated) |

| Cyclopentane, decafluoro- | 376-77-2 | Decafluoro ring (cyclopentane backbone) | 10 | None (fully fluorinated) |

Key Observations :

- Fluorination Degree: The target compound likely has higher fluorine content (≥12 F atoms) compared to decafluorocyclohexene (10 F) and undecafluorocyclohexane (11 F). This increases its thermal stability but may reduce solubility in nonpolar solvents .

- Functional Groups : The trifluoroethoxy group introduces an ether linkage, enhancing polarity relative to fully fluorinated analogs. This could improve miscibility with polar solvents or polymers, a property absent in compounds like decafluorocyclohexene .

Physical and Chemical Properties

While direct data for the target compound are unavailable, trends from suggest:

- Boiling Points : Fully fluorinated cyclohexanes (e.g., undecafluorocyclohexane, CAS 308-24-7) have lower boiling points than partially substituted derivatives due to reduced molecular weight and weaker intermolecular forces. The trifluoroethoxy group may increase boiling points slightly via dipole interactions .

- Chemical Stability : Chlorinated analogs (e.g., CAS 336-19-6) are less stable under basic conditions due to C-Cl bond susceptibility to hydrolysis. In contrast, the target compound’s C-F and C-O bonds are more resistant to degradation .

- Applications : Decafluorocyclohexene (CAS 355-75-9) is used in plasma etching and as a dielectric fluid. The target compound’s ether group could expand its utility to coatings or surfactants requiring balanced polarity .

Biological Activity

Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- is a fluorinated compound that has garnered interest in medicinal chemistry and chemical biology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant data from various studies.

Chemical Structure and Properties

The compound features a cyclohexene ring with a trifluoroethoxy group and nonafluoro substituents, which contribute to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them promising candidates for drug development.

Antimicrobial Activity

Studies have indicated that various cyclohexene derivatives exhibit antimicrobial properties. For example, oxygenated cyclohexene derivatives isolated from Monanthotaxis trichocarpa demonstrated antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 18 μM. However, they were inactive against the Gram-negative bacterium Escherichia coli at concentrations up to 5 mM . This suggests that while some cyclohexene derivatives may possess antimicrobial properties, their efficacy can vary significantly based on the type of bacteria.

Anticancer Activity

The anticancer potential of cyclohexene derivatives is also noteworthy. In the aforementioned study, one compound showed cytotoxicity against the MCF-7 human breast cancer cell line with an effective concentration (EC50) of 10.2 μM . This highlights the potential of cyclohexene derivatives in cancer therapeutics.

Study on Fluorinated Cycloalkenes

A patent review indicated that compounds like Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- are being studied for their role as inhibitors for soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of lipid epoxides, which play critical roles in various biological processes including inflammation and pain modulation . The inhibition of sEH could lead to therapeutic applications in conditions such as hypertension and chronic pain.

Mechanistic Insights

Research has shown that fluorinated compounds can interact with biological targets through multiple pathways. For instance, the modulation of signaling pathways involving peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels suggests a multifaceted mechanism by which these compounds exert their biological effects .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing trifluoroethoxy groups into fluorinated cyclohexene systems?

- Methodological Answer : The trifluoroethoxy group can be introduced via nucleophilic substitution or radical fluorination. For example, deoxofluorination reactions using agents like DAST (diethylaminosulfur trifluoride) are effective for substituting hydroxyl or other leaving groups with fluorine-containing moieties. Similar approaches are documented in the synthesis of all-cis-tetrafluorocyclohexylamine derivatives, where fluorinated intermediates are stabilized by electron-withdrawing effects . Additionally, aryl ether formation via coupling reactions (e.g., Ullmann or SNAr reactions) using 2,2,2-trifluoroethyl iodide or analogous reagents may apply, as seen in antiarrhythmic drug syntheses .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

- Chromatography : Use GC-MS or HPLC with fluorinated stationary phases (e.g., C18 columns modified for fluorophilicity) to separate perfluorinated impurities.

- Spectroscopy : is critical for confirming the presence and position of fluorine atoms, while can resolve non-fluorinated regions (e.g., the trifluoroethoxy group). IR spectroscopy can identify C-F stretches (~1100–1250 cm) and ether linkages.

- Thermodynamic Data : Compare experimental boiling points or enthalpies of vaporization () with computational predictions (e.g., Joback/Crippen methods) to detect anomalies .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : Perfluorinated cyclohexenes are generally inert to hydrolysis but may degrade under prolonged UV exposure due to C-F bond photolysis. Stability tests should include:

- Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds.

- Light Sensitivity Studies : Monitor decomposition via after exposure to UV/Vis light (300–400 nm).

- Storage Recommendations : Use amber glassware under inert gas (argon) at –20°C to minimize radical-mediated degradation, as suggested for similar fluorinated cyclohexanes .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of the cyclohexene ring?

- Methodological Answer : The trifluoroethoxy group induces strong electron withdrawal via the effect, polarizing the cyclohexene ring and activating it toward nucleophilic attack at electron-deficient positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to identify reactive sites. Experimentally, Diels-Alder reactions with electron-rich dienes may proceed selectively at the β-position of the trifluoroethoxy substituent, as observed in related fluorinated aryl ether systems .

Q. What contradictions exist in reported thermodynamic data for fluorinated cyclohexenes, and how can they be resolved?

- Methodological Answer : Discrepancies in (enthalpy of reaction) or values may arise from differences in measurement techniques (e.g., calorimetry vs. computational estimates). For example:

- Calorimetry : Direct measurement in trifluoroacetic acid solvent yields kcal/mol for analogous fluorinated cyclohexene reactions .

- Computational Models : Crippen or Joback group contribution methods may underestimate steric effects in perfluorinated systems .

- Resolution Strategy : Cross-validate data using high-level ab initio calculations (e.g., CCSD(T)) and experimental replicates under standardized conditions .

Q. What mechanistic insights can be gained from studying the compound’s behavior in radical polymerization or fluorination reactions?

- Methodological Answer : The compound’s perfluorinated structure may act as a chain-transfer agent in radical polymerization. To probe this:

- EPR Spectroscopy : Detect transient radical intermediates during reactions with initiators like AIBN.

- Kinetic Studies : Monitor monomer consumption rates via in-situ Raman spectroscopy.

- Comparative Analysis : Contrast reactivity with non-fluorinated cyclohexenes to isolate fluorine’s role, as demonstrated in studies of perfluorocyclohexene’s inertness toward electrophilic addition .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for fluorinated cyclohexene derivatives synthesized via similar routes?

- Methodological Answer : Variability may stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may trap intermediates, reducing yields.

- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can poison fluorination reactions.

- Workup Protocols : Aqueous workups may hydrolyze sensitive intermediates; alternative methods (e.g., supercritical CO extraction) are recommended for moisture-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.